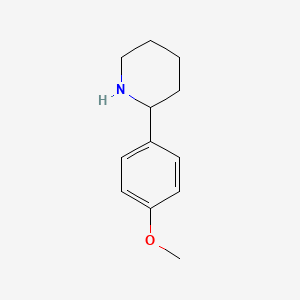

2-(4-Methoxyphenyl)piperidine

Vue d'ensemble

Description

2-(4-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is used for research and development purposes .

Synthesis Analysis

A multicomponent synthetic protocol has been developed for the preparation of highly functionalised piperidines via a reaction between aromatic aldehydes, ammonium acetate, cyanoacetates, and/or nitromethane .Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)piperidine includes a piperidine ring attached to a methoxyphenyl group . The average mass of the molecule is 191.270 Da and the monoisotopic mass is 191.131012 Da .Chemical Reactions Analysis

Piperidine derivatives have been synthesized via various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 301.1±35.0 °C at 760 mmHg, and a flash point of 121.4±15.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Role in Drug Design

Piperidines, including “2-(4-Methoxyphenyl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidines are also a part of many alkaloids showing biological activity . For example, the well-known atropine and morphine contain a fused piperidine ring .

Anticancer Agents

Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They are used in the construction of pro-tumorigenic receptor inhibitors and apoptosis initiators .

Alzheimer’s Disease Therapy

Piperidine derivatives are used in drugs for Alzheimer’s disease therapy . They are used in the construction of anticholinergics .

Antibiotics

Piperidine derivatives are used in the construction of antibiotics . They have shown significant biological activity .

Analgesics

Piperidine derivatives are used in the construction of analgesics . They are used for severe pain relief and as a third-line therapy in the treatment of neuropathic pain .

Antipsychotics

Piperidine derivatives are used in the construction of antipsychotics . They have shown significant biological activity .

Antioxidants

Piperidine derivatives are used in the construction of antioxidants . They have shown significant biological activity .

Mécanisme D'action

Target of Action

2-(4-Methoxyphenyl)piperidine primarily targets monoamine oxidase enzymes, specifically the isoforms monoamine oxidase A and monoamine oxidase B. These enzymes are crucial in the catabolism of monoaminergic neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-(4-Methoxyphenyl)piperidine can modulate the levels of these neurotransmitters in the brain, potentially impacting mood and cognitive functions .

Mode of Action

2-(4-Methoxyphenyl)piperidine interacts with monoamine oxidase enzymes by binding to their active sites. This binding inhibits the enzymes’ ability to oxidize monoamine neurotransmitters, thereby preventing their breakdown. As a result, the levels of serotonin, dopamine, and norepinephrine increase in the synaptic cleft, enhancing neurotransmission and potentially improving mood and cognitive functions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQGLKEECTHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397446 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63359-20-6 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

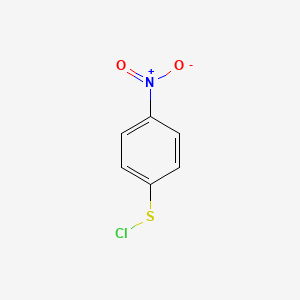

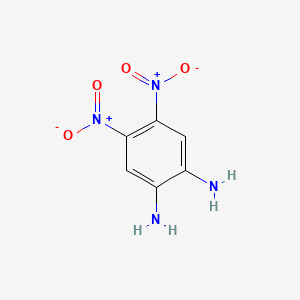

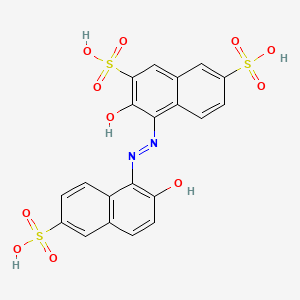

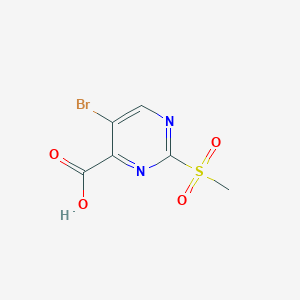

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

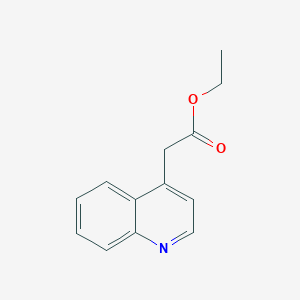

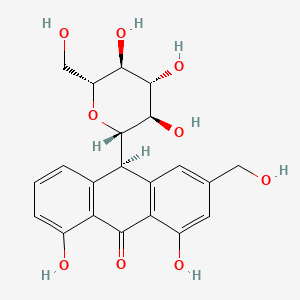

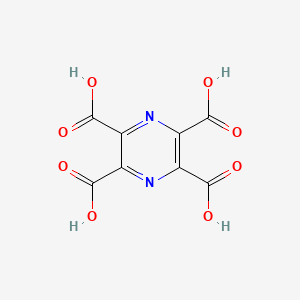

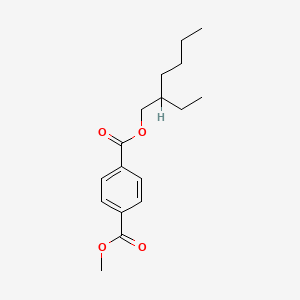

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)

![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)